molecular formula C13H15F4NO6 B13548343 5-(2-Amino-3-hydroxybutoxy)-2-fluorobenzoicacid,trifluoroaceticacid

5-(2-Amino-3-hydroxybutoxy)-2-fluorobenzoicacid,trifluoroaceticacid

Cat. No.: B13548343
M. Wt: 357.25 g/mol
InChI Key: IWFXAGJALHSNMK-UHFFFAOYSA-N
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Description

5-(2-amino-3-hydroxybutoxy)-2-fluorobenzoic acid; trifluoroacetic acid is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both amino and hydroxy groups, along with a fluorinated aromatic ring, makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-amino-3-hydroxybutoxy)-2-fluorobenzoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction where a fluorobenzoic acid derivative is reacted with an amino alcohol under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic attack on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-amino-3-hydroxybutoxy)-2-fluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

5-(2-amino-3-hydroxybutoxy)-2-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-(2-amino-3-hydroxybutoxy)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological macromolecules, influencing their activity. The fluorinated aromatic ring can interact with hydrophobic pockets in proteins, potentially altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-hydroxybutanoic acid: Shares the amino and hydroxy functional groups but lacks the fluorinated aromatic ring.

    Fluorobenzoic acid derivatives: Contain the fluorinated aromatic ring but may not have the amino and hydroxy groups.

Uniqueness

5-(2-amino-3-hydroxybutoxy)-2-fluorobenzoic acid is unique due to the combination of its functional groups, which allows for diverse chemical reactivity and potential applications. The presence of both amino and hydroxy groups, along with a fluorinated aromatic ring, distinguishes it from other similar compounds and enhances its versatility in various fields.

Properties

Molecular Formula

C13H15F4NO6

Molecular Weight

357.25 g/mol

IUPAC Name

5-(2-amino-3-hydroxybutoxy)-2-fluorobenzoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C11H14FNO4.C2HF3O2/c1-6(14)10(13)5-17-7-2-3-9(12)8(4-7)11(15)16;3-2(4,5)1(6)7/h2-4,6,10,14H,5,13H2,1H3,(H,15,16);(H,6,7)

InChI Key

IWFXAGJALHSNMK-UHFFFAOYSA-N

Canonical SMILES

CC(C(COC1=CC(=C(C=C1)F)C(=O)O)N)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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